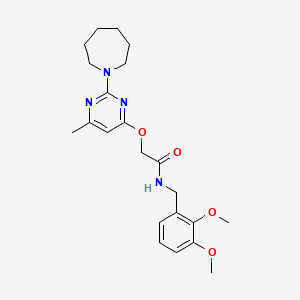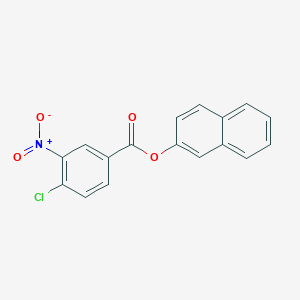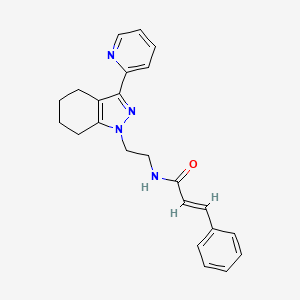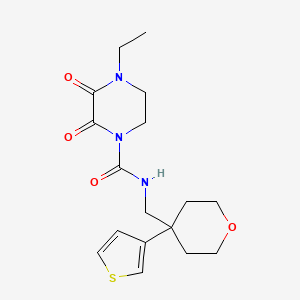
1-Dimethylphosphoryl-N-methylmethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of phospholipids using dimethylphosphoryl chloride as a phosphorylating agent is described, which could be related to the synthesis of compounds like "1-Dimethylphosphoryl-N-methylmethanamine;hydrochloride" . Additionally, the synthesis of N-methylated derivatives from amino bisphosphonic acids is reported, which involves the use of formic acid and formaldehyde, indicating a potential pathway for N-methylation in related compounds . The synthesis of a compound through esterification and subsequent reactions to achieve a 60% yield also provides insight into possible synthetic routes .
Molecular Structure Analysis
The molecular structure of a novel 1,3-Dithiolane compound has been characterized using NMR and X-ray diffraction . This suggests that similar analytical techniques could be employed to determine the molecular structure of "1-Dimethylphosphoryl-N-methylmethanamine;hydrochloride".
Chemical Reactions Analysis
The papers do not directly discuss the chemical reactions of "1-Dimethylphosphoryl-N-methylmethanamine;hydrochloride". However, the synthesis and characterization of various compounds, including the use of Grignard reagents and the investigation of reaction mechanisms such as the SN1 process, provide a background for understanding the chemical reactivity of phosphorus-containing compounds .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "1-Dimethylphosphoryl-N-methylmethanamine;hydrochloride" are not detailed in the papers, the methodologies and characterizations presented, such as the synthesis of bisphosphines and their sensitivity to air, could be relevant to deducing the properties of similar compounds . The in vivo evaluation of halogenated derivatives for binding affinity also provides a context for understanding the biological activity of related compounds .
Applications De Recherche Scientifique
Pharmacological Research and Therapeutic Applications
The pharmacological research on organophosphorus compounds like metrifonate, derived from similar chemical structures to "1-Dimethylphosphoryl-N-methylmethanamine;hydrochloride," focuses on their therapeutic applications. Metrifonate, an organophosphorus compound, initially introduced as an insecticide, has been studied for its potential in treating schistosomiasis due to its transformation into an active cholinesterase inhibitor, dichlorvos, within the body. This transformation and its therapeutic effects, particularly against Schistosoma haematobium infections, highlight the importance of detailed pharmacokinetic and toxicological studies for understanding the drug's efficacy and safety in humans (Holmstedt, Nordgren, Sandoz, & Sundwall, 1978).
Environmental Toxicology and Water Safety
Research on nitrosamines, such as N-nitrosodimethylamine (NDMA), and their precursors in water technology underscores the environmental and health risks associated with water contaminants. Studies on the formation and removal of nitrosamines in drinking and wastewater provide insights into the mechanisms of NDMA formation during water treatment processes and the potential dangers to consumer health. These findings stress the need for improved water treatment methods to reduce the presence of such harmful compounds, highlighting the broader applications of chemical analysis in ensuring environmental safety and public health (Nawrocki & Andrzejewski, 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-dimethylphosphoryl-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12NOP.ClH/c1-5-4-7(2,3)6;/h5H,4H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSIVBCGMHSFPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCP(=O)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13ClNOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2526214.png)
![1-Oxo-4-(trifluoromethyl)-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-sulfonyl fluoride](/img/structure/B2526215.png)


![N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2526223.png)


![6-hydroxy-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2526226.png)


![2-Phenyl-4-[bis(methylthio)methylene]-2-oxazoline-5-one](/img/structure/B2526229.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide](/img/structure/B2526230.png)

